Cas no 898454-04-1 (1-(2-chloro-6-fluorophenyl)methyl-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione)

1-(2-chloro-6-fluorophenyl)methyl-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a synthetic compound with notable structural features. It exhibits a unique combination of a naphthalenyl group and a pyrazine-2,3-dione moiety, which endows it with potential applications in medicinal chemistry. This compound is characterized by its high purity and structural stability, making it suitable for research and development in the fields of drug discovery and material science.
1-(2-chloro-6-fluorophenyl)methyl-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione structure
898454-04-1 structure
Product name:1-(2-chloro-6-fluorophenyl)methyl-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
CAS No:898454-04-1
MF:C21H14ClFN2O2
MW:380.799467563629
CID:6043321
PubChem ID:7286788

1-(2-chloro-6-fluorophenyl)methyl-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chloro-6-fluorophenyl)methyl-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
    • 1-[(2-chloro-6-fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione
    • 2,3-Pyrazinedione, 1-[(2-chloro-6-fluorophenyl)methyl]-1,4-dihydro-4-(1-naphthalenyl)-
    • AKOS024662019
    • 898454-04-1
    • 1-(2-chloro-6-fluorobenzyl)-4-(naphthalen-1-yl)pyrazine-2,3(1H,4H)-dione
    • F2580-0404
    • Inchi: 1S/C21H14ClFN2O2/c22-17-8-4-9-18(23)16(17)13-24-11-12-25(21(27)20(24)26)19-10-3-6-14-5-1-2-7-15(14)19/h1-12H,13H2
    • InChI Key: RKHAWBDKUSBWMJ-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC2=C(F)C=CC=C2Cl)C=CN(C2=C3C(C=CC=C3)=CC=C2)C1=O

Computed Properties

  • Exact Mass: 380.0727835g/mol
  • Monoisotopic Mass: 380.0727835g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 613
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 40.6Ų

Experimental Properties

  • Density: 1.422±0.06 g/cm3(Predicted)
  • Boiling Point: 538.1±60.0 °C(Predicted)
  • pka: -0.96±0.20(Predicted)

1-(2-chloro-6-fluorophenyl)methyl-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2580-0404-3mg
1-[(2-chloro-6-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
898454-04-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2580-0404-20mg
1-[(2-chloro-6-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
898454-04-1 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2580-0404-30mg
1-[(2-chloro-6-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
898454-04-1 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2580-0404-2μmol
1-[(2-chloro-6-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
898454-04-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2580-0404-2mg
1-[(2-chloro-6-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
898454-04-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2580-0404-25mg
1-[(2-chloro-6-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
898454-04-1 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2580-0404-4mg
1-[(2-chloro-6-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
898454-04-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2580-0404-1mg
1-[(2-chloro-6-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
898454-04-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2580-0404-10mg
1-[(2-chloro-6-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
898454-04-1 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2580-0404-5mg
1-[(2-chloro-6-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
898454-04-1 90%+
5mg
$69.0 2023-05-16

Additional information on 1-(2-chloro-6-fluorophenyl)methyl-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Introduction to 1-(2-chloro-6-fluorophenyl)methyl-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione (CAS No. 898454-04-1) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

The compound 1-(2-chloro-6-fluorophenyl)methyl-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione, identified by its CAS number 898454-04-1, represents a significant advancement in the realm of chemical biology and medicinal chemistry. This heterocyclic molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential pharmacological properties and its role as a key intermediate in the synthesis of novel therapeutic agents. The presence of both chloro and fluoro substituents on the aromatic ring enhances its electronic properties, making it a versatile scaffold for further functionalization.

Recent studies have highlighted the compound's relevance in the development of small-molecule inhibitors targeting various biological pathways. Specifically, its tetrahydropyrazine core is known to exhibit significant binding affinity with a range of enzymes and receptors implicated in metabolic disorders and neurodegenerative diseases. The naphthalenyl moiety further contributes to its structural stability and bioavailability, making it an attractive candidate for drug design. Researchers have leveraged computational modeling techniques to predict its interaction profiles with biological targets, which has accelerated the discovery process.

In the context of medicinal chemistry, 1-(2-chloro-6-fluorophenyl)methyl-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has been explored as a precursor for derivatives with enhanced pharmacokinetic profiles. The dione functionality at the 2,3-position of the tetrahydropyrazine ring is particularly noteworthy, as it can be modified to introduce additional pharmacophores or to optimize solubility and metabolic stability. This adaptability has made it a focal point in synthetic efforts aimed at developing next-generation therapeutics.

One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. For instance, preliminary in vitro assays have demonstrated its inhibitory activity against enzymes involved in inflammation and oxidative stress pathways. These pathways are dysregulated in conditions such as cardiovascular disease and certain types of cancer. By modulating these enzymatic activities, 1-(2-chloro-6-fluorophenyl)methyl-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione holds promise as a lead compound for further optimization into clinical candidates.

The synthesis of this compound also exemplifies cutting-edge methodologies in organic chemistry. Advanced catalytic techniques have been employed to streamline its preparation while maintaining high yields and purity. These advancements not only facilitate large-scale production but also enable access to complex derivatives that might otherwise be challenging to synthesize using traditional approaches. Such innovations underscore the importance of interdisciplinary collaboration between chemists and biologists in driving progress.

Moreover, the structural features of 1-(2-chloro-6-fluorophenyl)methyl-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione align well with current trends in drug discovery towards molecular entities that exhibit polypharmacicity. By targeting multiple interacting sites on biological macromolecules simultaneously, such compounds can often elicit more robust therapeutic effects while minimizing side reactions. This concept has been validated through several high-throughput screening campaigns that have identified novel analogs with enhanced activity profiles.

The role of computational chemistry in understanding the behavior of this compound cannot be overstated. Molecular dynamics simulations have been used to elucidate how it interacts with biological targets at an atomic level. These insights have informed rational design strategies aimed at improving binding affinity and selectivity. Additionally, machine learning models have been trained on large datasets containing similar compounds to predict their biological activities before experimental validation—a paradigm shift that accelerates drug development timelines significantly.

As research progresses, 1-(2-chloro-6-fluorophenyl)methyl-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione continues to be refined through structure-based drug design approaches. Collaborative efforts between academic institutions and pharmaceutical companies are yielding promising results that may translate into clinical trials within the next decade. The compound's unique structural attributes make it an invaluable tool for exploring new therapeutic modalities across multiple disease indications.

In conclusion, 898454,04 is more than just a chemical entity; it embodies the intersection of innovation and precision medicine where sophisticated molecular design meets rigorous scientific inquiry. Its potential applications span diverse therapeutic areas underscores why it remains one among few compounds worth investigating further under modern pharmaceutical standards.

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